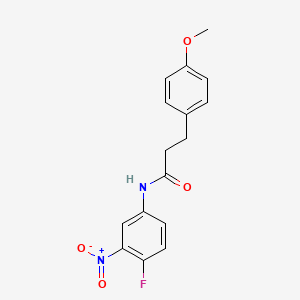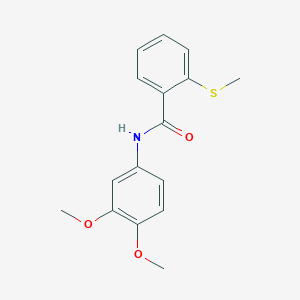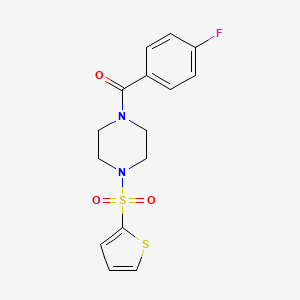
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, also known as CD-437, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications. Retinoids are a class of compounds that are derived from vitamin A and play a crucial role in various physiological processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide exerts its effects by binding to and activating retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a transcription factor that regulates the expression of various genes involved in cell growth, differentiation, and apoptosis. Activation of RORα by this compound leads to the induction of apoptosis in cancer cells and the inhibition of cell growth in psoriatic skin cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth in psoriatic skin cells, and the inhibition of sebum production in acne. This compound has also been shown to regulate the expression of various genes involved in these processes, including genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for RORα. However, this compound also has some limitations, including its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide, including the development of more potent and selective RORα agonists, the investigation of its potential therapeutic applications in other diseases, and the development of new formulations to improve its bioavailability and half-life. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term safety profile.
Synthesemethoden
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,5-difluorobenzene sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain a pure form of this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, psoriasis, and acne. In cancer, this compound has been shown to induce apoptosis in cancer cells by targeting retinoic acid receptor-related orphan receptor alpha (RORα). This compound has also been shown to inhibit the growth of psoriatic skin cells by regulating the expression of various genes involved in psoriasis. Additionally, this compound has been shown to have anti-inflammatory effects in acne by inhibiting the production of sebum.
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO4S/c1-21-12-7-13(22-2)11(6-9(12)15)18-23(19,20)14-5-8(16)3-4-10(14)17/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECQNZHBKFTLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)

![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)


![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)



![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)

